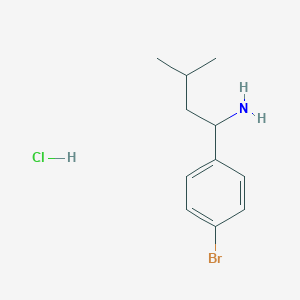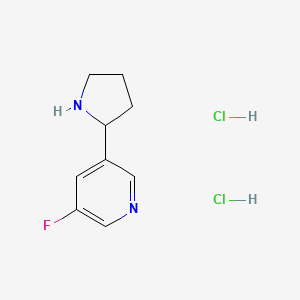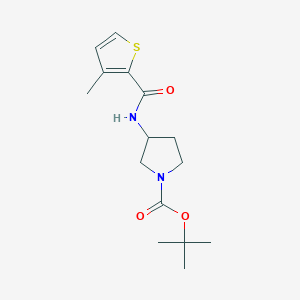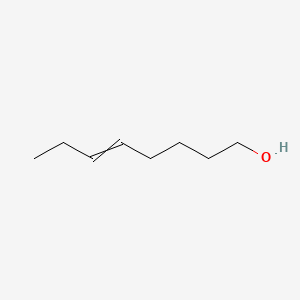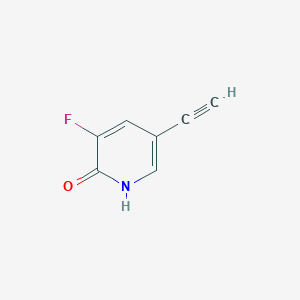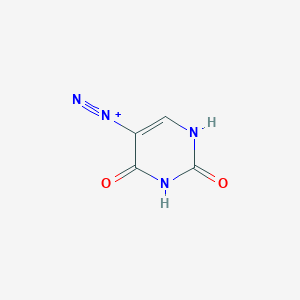
2,4-dioxo-1H-pyrimidine-5-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1H-pyrimidine-5-diazonium is a diazonium compound derived from pyrimidine It is characterized by the presence of a diazonium group (-N₂⁺) attached to the 5th position of the pyrimidine ring, which also contains two oxo groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-5-diazonium typically involves the diazotization of 2,4-dioxo-1H-pyrimidine-5-amine. The process generally includes the following steps:
Starting Material: 2,4-dioxo-1H-pyrimidine-5-amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium compound is isolated by precipitation or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazotization reactions are applied. Industrial processes would likely involve continuous flow reactors to maintain low temperatures and control the reaction environment, ensuring high yield and purity of the diazonium compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1H-pyrimidine-5-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.
Coupling: Aromatic compounds with electron-donating groups are used in the presence of a base, such as sodium acetate.
Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products
Substitution: Halogenated pyrimidines, hydroxypyrimidines, and cyanopyrimidines.
Coupling: Azo compounds with extended conjugation.
Reduction: 2,4-dioxo-1H-pyrimidine-5-amine.
Scientific Research Applications
2,4-Dioxo-1H-pyrimidine-5-diazonium has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of azo dyes and pigments for industrial applications.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-diazonium involves its ability to form reactive intermediates through diazonium chemistry. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of drugs and diagnostic agents that target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1H-pyrimidine-5-amine: The precursor to the diazonium compound.
2,4-Dioxo-1H-pyrimidine-5-carboxylic acid: Another derivative with different reactivity.
2,4-Dioxo-1H-pyrimidine-5-thiol: Contains a thiol group instead of a diazonium group.
Uniqueness
2,4-Dioxo-1H-pyrimidine-5-diazonium is unique due to its diazonium functionality, which imparts distinct reactivity compared to other pyrimidine derivatives. This reactivity allows for the formation of a wide range of substituted pyrimidines and azo compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-diazonium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-8-2-1-6-4(10)7-3(2)9/h1H,(H-,6,7,9,10)/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLJNCDBYCPPTE-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N4O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
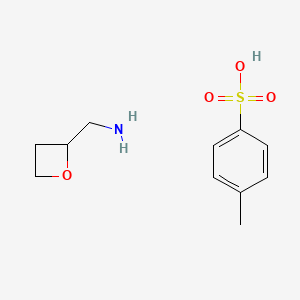
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)

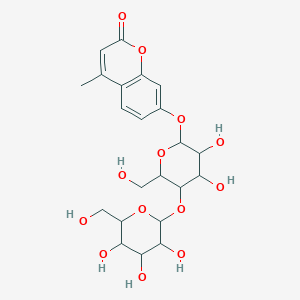
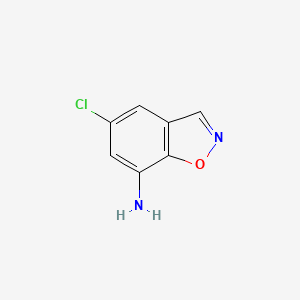
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)
